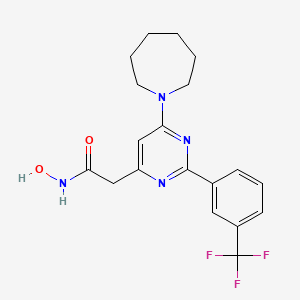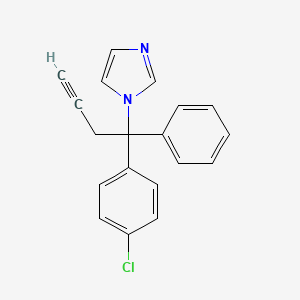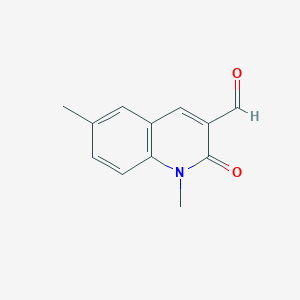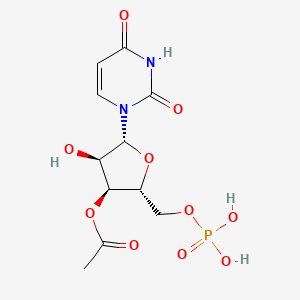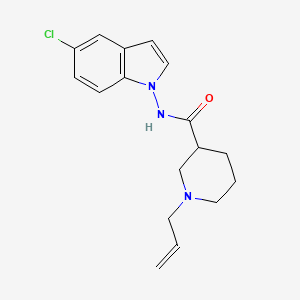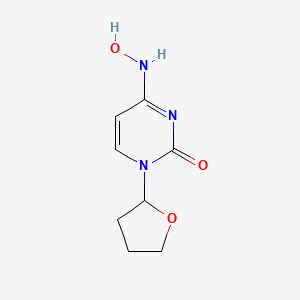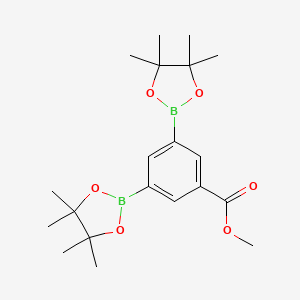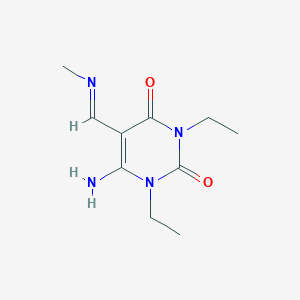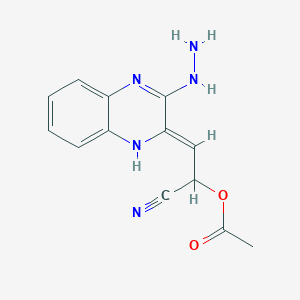
5-amino-2-(o-tolyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-2-(o-tolyl)pyridazin-3(2H)-one: is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of an amino group at the 5th position, an o-tolyl group at the 2nd position, and a keto group at the 3rd position of the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-(o-tolyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-tolyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing the introduction of different substituents. Halogenation and alkylation reactions are common examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Alcohol derivatives with hydroxyl groups replacing the keto group.
Substitution: Substituted derivatives with various functional groups introduced at the amino position.
科学研究应用
Chemistry: 5-amino-2-(o-tolyl)pyridazin-3(2H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a valuable candidate for the treatment of various diseases.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 5-amino-2-(o-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways.
相似化合物的比较
5-amino-2-phenylpyridazin-3(2H)-one: Similar structure with a phenyl group instead of an o-tolyl group.
5-amino-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of an o-tolyl group.
5-amino-2-(p-tolyl)pyridazin-3(2H)-one: Similar structure with a p-tolyl group instead of an o-tolyl group.
Uniqueness: The presence of the o-tolyl group in 5-amino-2-(o-tolyl)pyridazin-3(2H)-one imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
属性
CAS 编号 |
110310-27-5 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC 名称 |
5-amino-2-(2-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)14-11(15)6-9(12)7-13-14/h2-7H,12H2,1H3 |
InChI 键 |
UWKJAIHLTASTBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



